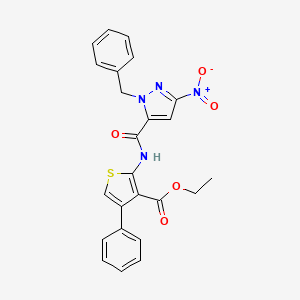

Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4-phenylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-2-(1-Benzyl-3-nitro-1H-pyrazol-5-amido)-4-phenylthiophen-3-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Pyrazolrings, eines Thiophenrings und verschiedener funktioneller Gruppen aus, darunter Nitro-, Amido- und Estergruppen. Seine einzigartige Struktur macht es zu einem interessanten Forschungsgegenstand in verschiedenen Bereichen der wissenschaftlichen Forschung, darunter die pharmazeutische Chemie und die Materialwissenschaften.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-2-(1-Benzyl-3-nitro-1H-pyrazol-5-amido)-4-phenylthiophen-3-carboxylat erfolgt typischerweise über mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:

Bildung des Pyrazolrings: Der Pyrazolring kann durch Reaktion von Hydrazin mit einem geeigneten β-Diketon oder β-Ketoester unter sauren oder basischen Bedingungen synthetisiert werden.

Nitrierung: Der Pyrazolring wird anschließend mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure nitriert, um die Nitrogruppe einzuführen.

Benzylierung: Das nitrierte Pyrazol wird mit Benzylchlorid in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat benzyliert.

Amidierung: Das benzylierte Nitropyrazol wird mit einem geeigneten Amin umgesetzt, um die Amidogruppe zu bilden.

Bildung des Thiophenrings: Der Thiophenring wird durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers wie eines 1,4-Diketons synthetisiert.

Veresterung: Schließlich wird die Carboxygruppe am Thiophenring mit Ethanol in Gegenwart eines Säurekatalysators verestert, um den Ethylester zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Syntheseschritte umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren, fortschrittlichen Reinigungstechniken und umweltfreundlichen Chemieprinzipien umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethyl-2-(1-Benzyl-3-nitro-1H-pyrazol-5-amido)-4-phenylthiophen-3-carboxylat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas mit einem Palladiumkatalysator oder Eisenpulver in saurer Umgebung zu einer Aminogruppe reduziert werden.

Substitution: Die Benzylgruppe kann durch andere Alkyl- oder Arylgruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Hydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen zu einer Carbonsäure hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff, Eisenpulver mit Salzsäure.

Substitution: Alkylhalogenide oder Arylhalogenide mit Basen wie Natriumhydrid oder Kaliumcarbonat.

Hydrolyse: Wässrige Natriumhydroxid oder Salzsäure.

Hauptprodukte

Reduktion: Ethyl-2-(1-Benzyl-3-amino-1H-pyrazol-5-amido)-4-phenylthiophen-3-carboxylat.

Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Alkyl- oder Arylhalogenid.

Hydrolyse: Ethyl-2-(1-Benzyl-3-nitro-1H-pyrazol-5-amido)-4-phenylthiophen-3-carbonsäure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Benzylation: The nitrated pyrazole is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Amidation: The benzylated nitropyrazole is reacted with an appropriate amine to form the amido group.

Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4-phenylthiophene-3-carboxylate can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Alkyl halides or aryl halides with bases such as sodium hydride or potassium carbonate.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: Ethyl 2-(1-benzyl-3-amino-1H-pyrazole-5-amido)-4-phenylthiophene-3-carboxylate.

Substitution: Various substituted derivatives depending on the alkyl or aryl halide used.

Hydrolysis: Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4-phenylthiophene-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl-2-(1-Benzyl-3-nitro-1H-pyrazol-5-amido)-4-phenylthiophen-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Pharmazeutische Chemie: Diese Verbindung kann aufgrund ihrer einzigartigen Struktur, die mit verschiedenen biologischen Zielstrukturen interagieren kann, auf ihr Potenzial als pharmazeutisches Mittel untersucht werden.

Materialwissenschaften: Die heterocyclischen Ringe und funktionellen Gruppen der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Biologische Studien: Sie kann als Sonde oder Werkzeug in biologischen Studien verwendet werden, um die Wechselwirkungen ähnlicher Verbindungen mit biologischen Systemen zu verstehen.

Industrielle Anwendungen:

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-(1-Benzyl-3-nitro-1H-pyrazol-5-amido)-4-phenylthiophen-3-carboxylat hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie könnte es mit Enzymen oder Rezeptoren interagieren und bestimmte Signalwege hemmen oder aktivieren. Die Nitrogruppe könnte an Redoxreaktionen beteiligt sein, während die Amido- und Estergruppen an Wasserstoffbrückenbindungen oder anderen Wechselwirkungen mit biologischen Molekülen teilnehmen könnten.

Wirkmechanismus

The mechanism of action of Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4-phenylthiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group could be involved in redox reactions, while the amido and ester groups might participate in hydrogen bonding or other interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-2-(1-Benzyl-3-nitro-1H-pyrazol-5-amido)-4-methylthiophen-3-carboxylat: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Phenylgruppe am Thiophenring.

Ethyl-2-(1-Benzyl-3-nitro-1H-pyrazol-5-amido)-4-phenylfuran-3-carboxylat: Ähnliche Struktur, jedoch mit einem Furanring anstelle eines Thiophenrings.

Einzigartigkeit

Ethyl-2-(1-Benzyl-3-nitro-1H-pyrazol-5-amido)-4-phenylthiophen-3-carboxylat ist einzigartig aufgrund der Kombination seiner funktionellen Gruppen und heterocyclischen Ringe, die einen einzigartigen Satz von chemischen und physikalischen Eigenschaften verleihen. Diese Einzigartigkeit kann in verschiedenen Anwendungen genutzt werden, was sie zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C24H20N4O5S |

|---|---|

Molekulargewicht |

476.5 g/mol |

IUPAC-Name |

ethyl 2-[(2-benzyl-5-nitropyrazole-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate |

InChI |

InChI=1S/C24H20N4O5S/c1-2-33-24(30)21-18(17-11-7-4-8-12-17)15-34-23(21)25-22(29)19-13-20(28(31)32)26-27(19)14-16-9-5-3-6-10-16/h3-13,15H,2,14H2,1H3,(H,25,29) |

InChI-Schlüssel |

ANLWJGWSVFQEHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=NN3CC4=CC=CC=C4)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B11510691.png)

![3-acetyl-2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11510703.png)

![N-({2-[(4-nitrophenyl)amino]ethyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B11510710.png)

![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(pyridin-2-ylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11510717.png)

![6-chloro-N-(4-chlorobenzyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11510720.png)

![ethyl (2E)-3-[(2,3,6-trimethyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B11510730.png)

![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}-4-methoxybenzamide](/img/structure/B11510736.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11510740.png)

![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11510744.png)

![5'-benzyl-3'-(2-methylpropyl)-1-(prop-2-en-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11510751.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11510766.png)

![4-[4-morpholino-6-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,3,5-triazin-2-yl]morpholine](/img/structure/B11510768.png)

![3-(3,4-dichlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11510773.png)